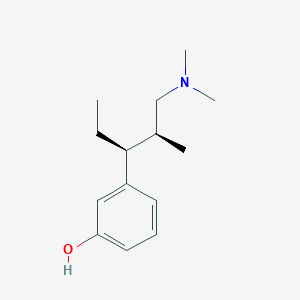

Tapentadol enantiomer

Description

Structure

3D Structure

Properties

CAS No. |

454221-04-6 |

|---|---|

Molecular Formula |

C14H23NO |

Molecular Weight |

221.34 g/mol |

IUPAC Name |

3-[(2S,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol |

InChI |

InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m1/s1 |

InChI Key |

KWTWDQCKEHXFFR-RISCZKNCSA-N |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)O)[C@H](C)CN(C)C |

Canonical SMILES |

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C |

Origin of Product |

United States |

Ii. Stereochemical Characterization and Elucidation of Tapentadol Enantiomers

Fundamental Stereochemical Principles Applied to Tapentadol (B1681240)

The presence of chiral centers in the Tapentadol molecule is the basis of its stereoisomerism. These centers are carbon atoms bonded to four different substituent groups, resulting in non-superimposable mirror images known as enantiomers.

Tapentadol possesses two chiral centers, leading to the possibility of four stereoisomers. fda.govresearchgate.net The absolute configuration of these stereoisomers has been unambiguously determined using X-ray crystallography. The designations for the four stereoisomers are (R,R), (S,S), (S,R), and (R,S). researchgate.netnih.gov The clinically used form of Tapentadol is the (1R, 2R)-stereoisomer. fda.govfda.gov

| Stereoisomer | Absolute Configuration |

| I | (R,R) |

| II | (S,S) |

| III | (S,R) |

| IV | (R,S) |

| Data sourced from X-ray crystallography studies. researchgate.netnih.gov |

The four stereoisomers of Tapentadol exist as two pairs of enantiomers: ((R,R) and (S,S)) and ((R,S) and (S,R)). researchgate.netnih.gov Diastereomers are stereoisomers that are not mirror images of each other. In the case of Tapentadol, the relationship between the (R,R) isomer and the (R,S) or (S,R) isomers is diastereomeric. researchgate.netnih.gov The separation and analysis of these isomers are often performed using techniques like chiral high-performance liquid chromatography (HPLC). researchgate.netnih.gov

Enantiomers: Pairs of stereoisomers that are non-superimposable mirror images of each other (e.g., (R,R)-Tapentadol and (S,S)-Tapentadol).

Diastereomers: Stereoisomers that are not mirror images of one another (e.g., (R,R)-Tapentadol and (S,R)-Tapentadol).

Advanced Spectroscopic and Titrimetric Techniques for Enantiomer Characterization

A suite of sophisticated analytical methods is employed to differentiate and characterize the enantiomers of Tapentadol, providing insights into their structural and physicochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for the stereochemical analysis of Tapentadol. nih.govresearchgate.net 1H NMR-pH titrations have been instrumental in determining the protonation constants of the individual enantiomers. nih.govresearchgate.netresearchgate.net These studies help in understanding the behavior of each enantiomer in solution at different pH values. Quantum chemical calculations have also been used to analyze the 1H and 13C NMR chemical shifts of the molecule. researchgate.net

Potentiometric and UV-pH titrations are key techniques used to quantify the protonation macro- and microconstants of Tapentadol enantiomers. nih.govresearchgate.net These methods have revealed that the zwitterionic form of Tapentadol is predominant in aqueous solutions. nih.govresearchgate.net For the (R,R)-enantiomer, the protonation macroconstants have been determined to be logK1=10.59 and logK2=9.44. nih.govresearchgate.netresearchgate.net The individual basicity of the phenolate (B1203915) and tertiary amine functional groups were found to be logk(O)=9.94 and logk(N)=10.48, respectively. nih.govresearchgate.net

| Parameter | Value | Technique |

| logK1 | 10.59 ± 0.01 | pH-potentiometry, UV-pH, 1H NMR-pH titrations |

| logK2 | 9.44 ± 0.01 | pH-potentiometry, UV-pH, 1H NMR-pH titrations |

| logk(O) (phenolate) | 9.94 | pH-potentiometry, UV-pH, 1H NMR-pH titrations |

| logk(N) (tertiary amine) | 10.48 | pH-potentiometry, UV-pH, 1H NMR-pH titrations |

| Data for (R,R)-Tapentadol. nih.govresearchgate.netresearchgate.net |

Iii. Enantioselective Synthetic Methodologies for Tapentadol and Its Stereoisomers

Strategies for Asymmetric Synthesis of Tapentadol (B1681240) Enantiomers

The asymmetric synthesis of tapentadol enantiomers has been approached through various strategic routes, including the use of chiral auxiliaries to direct stereochemistry, the application of asymmetric catalysis to create chiral precursors, and the separation of diastereomeric intermediates.

A practical and widely reported enantioselective synthesis of tapentadol utilizes an Evans' chiral auxiliary-based conjugate addition and subsequent alkylation as the key stereochemistry-defining steps. researchgate.netlookchem.com This strategy allows for the construction of the two adjacent stereocenters with high diastereoselectivity. researchgate.net The synthesis typically begins with an achiral starting material, (E)-3-(3-(benzyloxy)phenyl)acrylic acid, which is coupled to a chiral oxazolidinone auxiliary. researchgate.netresearchgate.net For the synthesis of (2R,3R)-tapentadol, (R)-4-phenyloxazolidin-2-one is used, while the (S,S)-enantiomer can be synthesized using the (S)-4-phenyloxazolidin-2-one auxiliary. researchgate.net

The core of this method involves two sequential steps:

Conjugate Addition: A Grignard reagent, such as ethylmagnesium bromide (EtMgBr), is added to the α,β-unsaturated N-acyloxazolidinone. The chiral auxiliary sterically directs the approach of the nucleophile, establishing the first stereocenter at the C3 position.

Alkylation: The resulting enolate is then trapped with an electrophile, like methyl iodide, to establish the second stereocenter at the C2 position.

This sequence has been successfully employed to prepare tapentadol on a large scale (over 100g batches) in high yield and with excellent diastereomeric excess (de), often exceeding 99%. researchgate.netresearchgate.net A notable advantage of this method is that it can be performed without requiring chromatographic purification. researchgate.net After the desired stereocenters are set, the chiral auxiliary is cleaved and removed, and the intermediate is further converted to the final tapentadol molecule through functional group manipulations. uw.edu.pl

Table 1: Key Features of Evans' Auxiliary-Based Synthesis of Tapentadol

| Feature | Description | Reference |

| Starting Material | (E)-3-(3-(benzyloxy)phenyl)acrylic acid | researchgate.netresearchgate.net |

| Chiral Auxiliary | (R)-4-phenyloxazolidin-2-one for (R,R)-Tapentadol | researchgate.net |

| Key Reactions | 1. Conjugate addition of EtMgBr2. Alkylation of the enolate with methyl iodide | researchgate.netuw.edu.pl |

| Stereochemical Control | The chiral auxiliary directs the formation of two contiguous stereocenters. | uw.edu.pl |

| Overall Yield | Approximately 44% over seven steps | researchgate.netresearchgate.net |

| Diastereomeric Excess | >99% de | researchgate.netresearchgate.net |

| Scalability | Successfully performed on >100 g batches | researchgate.netresearchgate.net |

Asymmetric hydroformylation (AHF) represents a powerful, atom-economical method for creating chiral aldehydes, which can serve as key precursors in the synthesis of tapentadol. wisc.edunih.gov This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, catalyzed by a transition metal complex, typically rhodium, with a chiral ligand. nih.govnih.gov

Several AHF-based strategies have been explored for tapentadol synthesis. wisc.edu One approach involved the AHF of a styrene (B11656) derivative, but this was ultimately unsuccessful due to poor regioselectivity, with the desired branched aldehyde being formed as only a minor product. wisc.edu Another strategy attempted the AHF of a diene, which also proved challenging, resulting in very low enantioselectivity due to rhodium-allylic rearrangements occurring within the catalytic cycle. wisc.edu A third attempt using a trisubstituted olefin led to a complex mixture of aldehydes. wisc.edu These outcomes highlight the significant challenges in applying AHF directly to complex olefin precursors for tapentadol, where achieving high levels of both regioselectivity and enantioselectivity is critical. wisc.edu

An alternative to direct asymmetric synthesis involves the initial preparation of a mixture of diastereomers, followed by their separation to isolate the desired stereoisomer. This approach is common in industrial-scale synthesis. One such method for tapentadol involves a Mannich reaction to create a mixture of diastereomeric keto-amino intermediates. epo.org This mixture can interconvert in solution via a keto-enol equilibrium. epo.org

A sophisticated separation technique known as crystallization-induced asymmetric transformation (CIAT) can then be employed. google.com In this process, the solution of interconverting diastereomers is seeded with the desired diastereomer salt. As this desired salt crystallizes out of solution, the equilibrium shifts to continuously produce more of that diastereomer, ultimately leading to a high yield and high diastereomeric purity of the target intermediate, which can be isolated by simple filtration. google.com Other methods involve the resolution of diastereomeric mixtures using chiral resolving agents, such as dibenzoyltartaric acid, or separation via chiral chromatography. epo.orggoogleapis.com Additionally, analytical techniques like cyclodextrin-modified capillary zone electrophoresis have been developed for the effective separation and analysis of tapentadol enantiomers. nih.gov

Catalytic Systems in Enantioselective Tapentadol Synthesis

The development of advanced catalytic systems is central to achieving high efficiency and selectivity in the synthesis of chiral molecules like tapentadol. Both rhodium and nickel-based catalysts have been investigated for key transformations.

In the context of asymmetric hydroformylation (AHF), the choice of the chiral ligand is paramount for controlling the reaction's outcome. researchgate.net Rhodium complexes featuring bis(diazaphospholane) (BDP) ligands, developed by Landis and coworkers, have shown promise in AHF reactions. wisc.edu Although direct AHF of tapentadol precursors proved challenging, these catalytic systems have been successfully used to synthesize other valuable chiral building blocks. wisc.edu The catalyst system, typically generated in situ from a rhodium precursor like [Rh(CO)2(acac)] and the chiral BDP ligand, operates under syngas (a mixture of CO and H2) pressure to convert an alkene to a chiral aldehyde. wisc.eduresearchgate.net The structure of the BDP ligand creates a well-defined chiral pocket around the rhodium center, which is essential for inducing high enantioselectivity in the hydroformylation process. wisc.edu

Carbometallation reactions are a key strategy for constructing tetrasubstituted alkenes, which are valuable precursors for tapentadol. researchgate.net One such reaction involves the nickel-catalyzed carbometallation of a disubstituted alkyne with an organozinc reagent. uw.edu.plresearchgate.net This method allows for the efficient and stereoselective synthesis of derivatives of (2E)-3-(3-methoxyphenyl)-2-methylpent-2-enoic acid. researchgate.net

While catalysts like Ni(cod)2 are effective, they can be air-sensitive. uw.edu.pl Research has identified Ni(dme)Cl2 (a complex of nickel(II) chloride and 1,2-dimethoxyethane) as a practical, air-stable, and easy-to-handle alternative catalyst for this transformation. uw.edu.plresearchgate.net The reaction proceeds with high stereoselectivity, yielding the desired E-regioisomer as the major product. researchgate.net The use of the more stable Ni(dme)Cl2 catalyst simplifies the experimental procedure, making it a more attractive option for larger-scale synthetic applications. uw.edu.pl

Table 2: Summary of Catalytic Systems in Tapentadol Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

| Rh/Bis(diazaphospholane) (BDP) | Asymmetric Hydroformylation (AHF) | Used in strategies to form chiral aldehyde precursors. Challenges with regioselectivity and enantioselectivity in direct tapentadol precursor synthesis. | wisc.edu |

| Ni(dme)Cl2 | Carbometallation | Air-stable catalyst for the reaction of disubstituted alkynes with organozinc reagents. Forms tetrasubstituted alkene precursors for tapentadol with high stereoselectivity. | uw.edu.plresearchgate.net |

Asymmetric Hydrogenation of Key Tetrasubstituted Alkene Intermediates

The asymmetric hydrogenation of tetrasubstituted carbon-carbon double bonds is a sophisticated strategy for creating vicinal stereocenters with high stereochemical control. nih.gov This approach represents a significant challenge in organic synthesis due to the steric hindrance around the double bond. nih.gov In the context of Tapentadol synthesis, this method is applied to alkene intermediates, which can be prepared as a mixture of E- and Z-isomers. google.com

A general process involves the hydrogenation of a tetrasubstituted alkene intermediate in the presence of a chiral catalyst to produce a compound with the desired stereochemistry. google.comepo.org Known catalysts for the asymmetric hydrogenation of tetrasubstituted alkenes are applicable in this process. google.com The reaction is typically carried out under a hydrogen atmosphere in an organic solvent. google.com Suitable solvents include lower alcohols like methanol, ethanol (B145695), and isopropanol (B130326), with ethanol and isopropanol being preferred. epo.org

The hydrogenation can be performed at hydrogen pressures ranging from 1 to 200 bar, with a preferred range of 5 to 40 bar. epo.org The reaction temperature is generally maintained between 0°C and 80°C, with a more specific range of 25°C to 30°C being common. epo.org This method can be applied to intermediates such as amides or esters derived from a Horner-Wadsworth-Emmons (HWE) reaction. epo.orggoogle.com For instance, an ester intermediate can be hydrogenated to form the corresponding saturated ester, which is then converted to an amide. epo.org Alternatively, an unsaturated amide can be directly hydrogenated. epo.org The development of iridium catalysts has been particularly noteworthy for the highly enantio- and diastereoselective hydrogenation of unfunctionalized tetrasubstituted acyclic olefins. nih.gov

| Parameter | Condition |

| Reaction Type | Asymmetric Hydrogenation |

| Substrate | Tetrasubstituted Alkene (E/Z mixture) |

| Catalyst | Chiral catalysts (e.g., Iridium-based) |

| Solvent | Lower alcohols (e.g., Ethanol, Isopropanol) |

| H₂ Pressure | 5 - 40 bar (preferred) |

| Temperature | 25°C - 30°C (preferred) |

Specific Synthetic Routes for Tapentadol Stereoisomers

Enantioselective Synthesis of (R,R)-Tapentadol

The key steps in this synthesis involve a conjugate addition and an alkylation utilizing an Evans' chiral auxiliary. researchgate.net The use of these auxiliaries is a powerful and widely employed method in asymmetric synthesis. researchgate.net The precursor, (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, is synthesized and subsequently converted to (R,R)-Tapentadol by heating with concentrated hydrobromic acid, a method described in patent EP-A-0693475. google.comepo.org Another patented process describes the alkylation of a ketone intermediate with an ethyl metal halide, such as ethylmagnesium bromide, to yield a precursor with high stereoselectivity. justia.com

A different approach involves a Horner-Wadsworth-Emmons (HWE) reaction between 1-(3-methoxy-phenyl)-propan-1-one and a phosphonate (B1237965) compound, followed by asymmetric hydrogenation and subsequent reduction steps to furnish the desired (1R,2R) stereochemistry. epo.org

| Attribute | Finding |

| Starting Material | (E)-3-(3-(benzyloxy)phenyl)acrylic acid researchgate.net |

| Key Strategy | Evans' chiral auxiliary based conjugate addition and alkylation researchgate.net |

| Number of Steps | Seven researchgate.net |

| Overall Yield | 44% researchgate.net |

| Stereochemical Purity | 99.9% de researchgate.net |

| Final Step | Demethylation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine google.comepo.org |

Stereoselective Synthesis of (S,S)-Tapentadol as an Optical Impurity Standard

The synthesis of the (S,S)-enantiomer of Tapentadol is significant for its role as an optical impurity standard, which is essential for the quality control of the active (R,R)-Tapentadol drug substance. nih.govresearchgate.net The (S,S)-Tapentadol isomer was synthesized for the first time via a seven-step chiral synthetic procedure. researchgate.netnih.govresearchgate.net

This synthesis mirrors the strategy used for the (R,R)-enantiomer, demonstrating the utility of the Evans asymmetric strategy. researchgate.net The synthesis of (S,S)-Tapentadol is achieved by employing the opposite enantiomer of the chiral auxiliary, specifically (S)-4-phenyloxazolidin-2-one. researchgate.net This allows for the construction of the two contiguous stereocenters with the (S,S) configuration. researchgate.net The successful synthesis of this optical impurity enables the development of analytical methods, such as capillary electrophoresis, capable of detecting (S,S)-Tapentadol at levels as low as 0.1%. nih.govresearchgate.net

| Attribute | Finding |

| Purpose | Synthesis of an optical impurity standard researchgate.netnih.gov |

| Key Strategy | Evans' chiral auxiliary-induced conjugate addition researchgate.net |

| Chiral Auxiliary | (S)-4-phenyloxazolidin-2-one researchgate.net |

| Number of Steps | Seven researchgate.netnih.gov |

| Analytical Application | Allows for detection of the (S,S)-isomer at 0.1% concentration level in (R,R)-Tapentadol nih.govresearchgate.net |

Iv. Analytical Chemistry of Tapentadol Enantiomers

Chromatographic Techniques for Enantiomer Separation and Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for resolving the stereoisomers of tapentadol (B1681240). These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

HPLC methods using CSPs have been successfully developed for the enantioselective separation of tapentadol isomers. The effectiveness of these separations is highly dependent on the choice of the chiral column and the composition of the mobile phase.

The composition of the mobile phase plays a critical role in achieving successful enantiomeric separation in HPLC. nih.gov The retention and enantioseparation of tapentadol are significantly influenced by factors such as the type and concentration of organic modifiers, the presence of basic or acidic additives, the choice of aliphatic alkane, and the water content. nih.govresearchgate.net

Organic Modifiers: Alcohols like propan-2-ol and ethanol (B145695) are commonly used as organic modifiers in the mobile phase. nih.govresearchgate.net Their concentration affects the eluting strength of the mobile phase; adjusting the concentration is a key step in optimizing the separation and analysis time. nih.govresearchgate.net

Additives: Basic additives, such as diethylamine (B46881) (DEA), are often incorporated into the mobile phase when separating basic compounds like tapentadol. nih.govresearchgate.net DEA is believed to improve peak shape and resolution by suppressing the unwanted interactions between the basic analyte and residual acidic silanol (B1196071) groups on the silica (B1680970) surface of the CSP. researchgate.net

Aliphatic Alkanes: In normal-phase chromatography, aliphatic alkanes like heptane (B126788) or hexane (B92381) serve as the main component of the mobile phase. nih.govgoogleapis.com The choice of the alkane can influence the interactions between the analyte, the mobile phase, and the stationary phase.

Water Content: The amount of water in the mobile phase can also impact retention and enantioselectivity in normal-phase chiral chromatography. nih.gov Careful control of water content is necessary for reproducible results.

A study on the enantioselective HPLC separation of tapentadol enantiomers systematically investigated these parameters. nih.gov The optimal mobile phase was identified as a mixture of heptane, propan-2-ol, and diethylamine. nih.govimpactfactor.org

The choice of the chiral stationary phase is the most critical factor for achieving enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used for this purpose. nih.govindexcopernicus.com

For tapentadol enantiomers, a variety of chiral columns have been tested. nih.gov Research has shown that a cellulose-based column, specifically the Chiralpak AD-H , provides excellent enantioseparation for all four stereoisomers of tapentadol. nih.govresearchgate.netimpactfactor.org This column consists of amylose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support.

A validated HPLC method utilizing the Chiralpak AD-H column achieved a resolution of more than 2.5 for all enantiomers, which is considered excellent separation. nih.govimpactfactor.org The method demonstrated good enantioseparation and a relatively short analysis time of less than 20 minutes, making it suitable for routine quality control and the determination of the chiral purity of (R,R)-tapentadol. nih.govresearchgate.net

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | heptane-propan-2-ol-diethylamine (980:20:1, v/v/v) nih.govimpactfactor.org |

| Detection | Fluorescence (Excitation: 295 nm, Emission: 273 nm) nih.govresearchgate.net |

| Resolution (Rs) | > 2.5 for all enantiomers nih.govimpactfactor.org |

| Analysis Time | < 20 minutes nih.govresearchgate.net |

Table 1: Optimized HPLC Conditions for Tapentadol Enantiomer Separation. nih.govresearchgate.netimpactfactor.org

Capillary electrophoresis (CE) has emerged as a powerful alternative for the chiral separation of pharmaceuticals. In CE, separation is achieved based on the differential migration of analytes in an electric field. For enantioseparation, a chiral selector is added to the background electrolyte (BGE).

Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. nih.govresearchgate.net The separation of tapentadol enantiomers has been successfully achieved using cyclodextrin-modified capillary zone electrophoresis (CZE). nih.govresearchgate.net

Over 15 different cyclodextrins were screened for their ability to resolve tapentadol enantiomers. nih.gov Among them, sulfated alpha-cyclodextrin (B1665218) was found to be particularly effective, providing excellent resolution. nih.govresearchgate.net The separation mechanism relies on the different stabilities of the diastereomeric complexes formed between the individual enantiomers and the cyclodextrin (B1172386). The degree of resolution is influenced by factors such as the type and concentration of the CD, the pH of the background electrolyte, and the temperature. researchgate.net For instance, a system with 12mM sulfated alpha-cyclodextrin in a 50mM TRIS-acetate buffer was capable of detecting the S,S-tapentadol impurity at a 0.1% concentration level. nih.gov

| Parameter | Condition | Result |

| Chiral Selector | Sulfated alpha-cyclodextrin | Excellent resolution (Rs = 16.2 at pH 4.75; Rs = 9.1 at pH 9.0) nih.govresearchgate.net |

| Selector Conc. | 12 mM nih.gov | Amenable to detect 0.1% optical impurity nih.gov |

| Buffer | 50 mM TRIS-acetate nih.gov | - |

Table 2: Optimized Conditions for CZE Separation of Tapentadol Enantiomers. nih.govresearchgate.net

While single cyclodextrin systems can be effective, they sometimes fail to resolve all stereoisomers in a complex mixture. Tapentadol has four stereoisomers: (R,R), (S,S), (R,S), and (S,R). Research has shown that different cyclodextrins exhibit different selectivities towards these isomers. nih.gov

For example, in an acidic background electrolyte, 2-hydroxypropyl-β-CD can discriminate between the (S,R) and (R,S) isomers, while 2-hydroxypropyl-γ-CD allows for the separation of (S,S) and (R,R)-tapentadol. impactfactor.orgnih.gov Neither cyclodextrin alone could separate all four isomers simultaneously.

To overcome this limitation, a dual cyclodextrin system containing both hydroxypropyl-β-CD and hydroxypropyl-γ-CD was developed. impactfactor.orgnih.govmdpi.com This combination leverages the complementary selectivities of the two CDs to achieve the baseline separation of all four tapentadol stereoisomers in a single run. nih.govmdpi.comnih.gov Another approach utilized negatively charged sulfated-α-CD, which was capable of separating all isomers with a favorable migration order. nih.gov This optimized method could determine 0.15% of chiral impurities. impactfactor.orgnih.gov

| Cyclodextrin System | Separated Isomers |

| Single: 2-hydroxypropyl-β-CD | (S,R) and (R,S) isomers nih.gov |

| Single: 2-hydroxypropyl-γ-CD | (S,S) and (R,R) isomers nih.gov |

| Dual: 2-hydroxypropyl-β-CD + 2-hydroxypropyl-γ-CD | All four stereoisomers ((R,R), (S,S), (R,S), (S,R)) impactfactor.orgnih.govmdpi.com |

| Single: Negatively charged sulfated-α-CD | All four stereoisomers nih.gov |

Table 3: Efficacy of Single vs. Dual Cyclodextrin Systems for Tapentadol Isomer Separation. impactfactor.orgnih.govmdpi.com

Capillary Electrophoresis (CE) with Chiral Selectors

Advanced Spectrometric Detection in Enantiomeric Analysis

Advanced spectrometric methods are indispensable for the sensitive and selective quantification of tapentadol enantiomers, particularly when dealing with complex biological matrices or the low concentrations of impurities.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for the enantioselective analysis of tapentadol. The inherent fluorescence of the tapentadol molecule allows for highly sensitive and specific detection.

A validated HPLC method utilizing a cellulose-based chiral stationary phase, specifically Chiralpak AD-H, has demonstrated excellent separation of tapentadol enantiomers. nih.govresearchgate.net In this method, a normal-phase system with a mobile phase consisting of heptane, propan-2-ol, and diethylamine (in a 980:20:1 v/v/v ratio) achieved a resolution greater than 2.5 for the enantiomers. nih.govresearchgate.netimpactfactor.org Detection is performed using a fluorescence detector set to an excitation wavelength of 295 nm and an emission wavelength of 273 nm. nih.govresearchgate.netimpactfactor.org This approach offers the advantage of a relatively short analysis time, typically under 20 minutes, making it suitable for the routine analysis of chiral purity in the active pharmaceutical ingredient. nih.govresearchgate.net While fluorescence detection is highly sensitive, it may not inherently distinguish between enantiomers without prior chromatographic separation. chromatographyonline.com

Table 1: HPLC-Fluorescence Detection Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | Heptane-propan-2-ol-diethylamine (980:20:1, v/v/v) |

| Excitation Wavelength | 295 nm |

| Emission Wavelength | 273 nm |

| Resolution | > 2.5 |

| Analysis Time | < 20 minutes |

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of tapentadol and its metabolites in various biological matrices. This technique is particularly valuable in preclinical studies for characterizing the metabolic profile of the drug.

In preclinical investigations involving canine models, an HPLC-MS/MS method was used to quantify tapentadol and its three main metabolites: tapentadol-O-glucuronide, N-desmethyltapentadol, and tapentadol sulfate (B86663). avma.org The analysis was performed using a gradient elution with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. avma.org Detection and quantification were achieved in multiple-reaction-monitoring (MRM) mode. For tapentadol, the ion transition monitored was m/z 222.3 → 107.1. acs.org For the metabolite N-desmethyltapentadol, the transition was m/z 208.1 > 107. nih.gov

Similarly, a UPLC-MS/MS method has been validated for the analysis of tapentadol and N-desmethyltapentadol in human plasma. impactfactor.org This method utilizes a Waters Acquity UPLC BEH Shield RP18 column with a mobile phase of 0.1% formic acid and acetonitrile. impactfactor.org A high-throughput LC-MS/MS assay was also developed for the quantitative analysis of tapentadol and its O-glucuronide metabolite in human serum, using a Waters Acquity UPLC BEH C18 column. researchgate.net This method employed deuterated internal standards (D6-tapentadol and D6-tapentadol-O-glucuronide) to ensure accuracy. researchgate.net The run time for tapentadol analysis was a rapid 1.6 minutes. researchgate.net These UPLC-MS/MS methods provide the high sensitivity and selectivity required for pharmacokinetic studies.

Table 2: UPLC-MS/MS Parameters for Tapentadol and Metabolite Analysis

| Analyte | Column | Mobile Phase Components | Ion Transition (m/z) |

|---|---|---|---|

| Tapentadol | Waters Acquity UPLC BEH Shield RP18 | 0.1% Formic Acid, Acetonitrile | 222.3 → 107.1 |

| N-Desmethyltapentadol | Waters Acquity UPLC BEH Shield RP18 | 0.1% Formic Acid, Acetonitrile | 208.1 > 107 |

| Tapentadol-O-glucuronide | Waters Acquity UPLC BEH C18 | 0.01M Ammonium Formate (pH 4), Methanol | Not Specified |

Method Validation in Enantioselective Analysis

Validation of analytical methods is a crucial step to ensure that the data generated are reliable, reproducible, and accurate for their intended purpose. This process is strictly governed by international regulatory guidelines.

Method validation for the enantioselective analysis of tapentadol involves establishing key performance characteristics, including linearity, the limit of detection (LOD), and the limit of quantification (LOQ).

Linearity is determined by analyzing a series of standards across a specified concentration range. For tapentadol, various methods have demonstrated excellent linearity with correlation coefficients (r²) greater than 0.99. impactfactor.orgresearchgate.net For instance, an HPLC-PDA method showed a linear range from 9.775 to 5024.376 ng/mL for tapentadol in plasma. researchgate.net Another LC-MS/MS method in rat plasma established linearity from 1 to 1000 ng/mL. acs.org

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. minarjournal.com For tapentadol, these limits vary depending on the analytical technique and the matrix being analyzed. A kinetic spectrophotometric method reported an LOD of 0.1737 μg/mL and an LOQ of 0.5264 μg/mL. minarjournal.com In a more sensitive LC-MS/MS method for plasma, the LOQ for tapentadol was found to be 0.121 ng/mL. japsonline.comjapsonline.com An HPLC method for tapentadol hydrochloride in human plasma reported an LOD of 59.33 ng/ml and an LLOQ of 177.9 ng/ml. ijpsjournal.com

Table 3: Linearity, LOD, and LOQ Data for Tapentadol Analysis

| Method | Matrix | Linearity Range | r² | LOD | LOQ |

|---|---|---|---|---|---|

| HPLC-PDA | Plasma | 9.775–5024.376 ng/mL | > 0.99 | Not Specified | 9.775 ng/mL |

| LC-MS/MS | Rat Plasma | 1–1000 ng/mL | 0.9972 | Not Specified | 1.00 ng/mL |

| Kinetic Spectrophotometry | Pure form | 2–12 µg/mL | Not Specified | 0.1737 µg/mL | 0.5264 µg/mL |

| LC-MS/MS | Human Plasma | 0.121–35.637 ng/mL | > 0.99 | Not Specified | 0.121 ng/mL |

| RP-HPLC | Human Plasma | 200–1000 ng/mL | > 0.999 | 59.33 ng/mL | 177.9 ng/mL |

The precision, accuracy, and selectivity of an analytical method are fundamental to its validation, as stipulated by regulatory bodies like the International Council for Harmonisation (ICH). nih.govresearchgate.net

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For tapentadol analysis, both intra-day and inter-day precision are assessed. An LC-MS/MS method showed intra-day and inter-day precision with %RSD values ranging from 1.73% to 11.38%. japsonline.comjapsonline.com In another study, the intraday and interday precision for tapentadol in urine was 2.1% and 4.4%, respectively. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. For tapentadol, accuracy is generally required to be within ±15% of the nominal value, and ±20% for the LLOQ. japsonline.com Validated methods have demonstrated high accuracy, with percent recovery rates often between 97.34% and 103.74%. japsonline.comjapsonline.com

Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. impactfactor.org In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard. researchgate.net For the enantioselective HPLC method for tapentadol, validation according to ICH guidelines confirmed its selectivity. nih.govresearchgate.netimpactfactor.org

Table 4: Precision and Accuracy Data for Tapentadol Analysis

| Method | Precision (%RSD) | Accuracy (% Recovery) | Regulatory Guideline |

|---|

| LC-MS/MS | Intra-day: 1.73% - 11.38% Inter-day: 1.73% - 11.38% | 97.34% - 103.74% | USFDA, EMEA | | RP-HPLC | Intra-day: 3.44% - 6.94% Inter-day: 6.65% - 7.88% | Intra-day: 99.4% - 100.4% Inter-day: 99.7% - 101.7% | Not Specified | | LC-MS-MS (Urine) | Intra-day: 2.1% Inter-day: 4.4% | Not Specified | Not Specified |

V. Pharmacological Characterization of Tapentadol Enantiomers Preclinical Focus

In Vitro Receptor Binding and Functional Assays of Tapentadol (B1681240) Enantiomers

In vitro studies have been fundamental in quantifying the interaction of (R,R)-tapentadol with its primary targets and assessing its selectivity over other receptors.

The second primary mechanism of (R,R)-tapentadol is the inhibition of the norepinephrine (B1679862) transporter (NET). In studies using rat brain synaptosomes, tapentadol demonstrated a Ki value of 0.48 µM for the inhibition of norepinephrine reuptake nih.gov. This activity leads to increased concentrations of norepinephrine in the synaptic cleft, particularly within descending pain pathways, which contributes significantly to its analgesic effect.

The selectivity of (R,R)-tapentadol has been evaluated across various other opioid and non-opioid receptors. It exhibits a significantly lower affinity for the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) compared to the MOR, with Ki values of 0.97 µM and 0.91 µM, respectively. This indicates a degree of selectivity for the mu-opioid receptor over other opioid receptor subtypes. Furthermore, investigations into its activity at other receptors revealed weak interaction with the rat M1 muscarinic receptor, with a Ki value of 0.47 µM nih.gov. However, in a functional assay using human embryonic kidney (HEK-293) cells, tapentadol acted as a weak muscarinic antagonist nih.gov. The compound shows minimal or no significant affinity for a wide range of other receptors, including GABA and dopamine (B1211576) receptors, highlighting its targeted dual mechanism of action nih.gov.

| Receptor/Transporter | Tissue/System | Ki Value (µM) |

|---|---|---|

| Mu-Opioid Receptor (MOR) | Native Rat | 0.096 |

| Mu-Opioid Receptor (MOR) | Human Recombinant | 0.16 |

| Norepinephrine Transporter (NET) | Rat Synaptosomes | 0.48 |

| Delta-Opioid Receptor (DOR) | Native Rat | 0.97 |

| Kappa-Opioid Receptor (KOR) | Native Rat | 0.91 |

| Muscarinic M1 Receptor | Rat | 0.47 |

Functional assays confirm the agonistic activity of (R,R)-tapentadol at the MOR. In the [35S]GTPγS binding assay, which measures G-protein activation following receptor stimulation, tapentadol demonstrated clear agonistic properties at the human MOR. In this assay, it showed an efficacy that was 88% relative to that of morphine.

Regarding its effects on smooth muscle contraction, while tapentadol has been studied for its weak muscarinic receptor antagonism, specific data on its direct effects in the acetylcholine-induced ileum contraction assay are not extensively detailed in the available preclinical literature nih.gov. This assay is commonly used to assess the functional activity of opioids, where MOR agonists typically inhibit acetylcholine-induced contractions.

Preclinical Pharmacodynamic Investigations of Tapentadol Enantiomers

A central finding from preclinical studies is the synergistic interaction between tapentadol's MOR agonism and NRI activity. This synergy is believed to be the reason for its strong analgesic efficacy, which is only two to three times lower than morphine in various animal pain models, despite its significantly lower affinity for the MOR. This dual action allows for a potent analgesic effect with a "μ-load" that is lower than traditional opioids, which may contribute to a different side effect profile dovepress.com.

Analysis of Synergistic and Independent Contributions of Dual Mechanisms

Preclinical research has extensively demonstrated that the analgesic efficacy of tapentadol stems from a synergistic interaction between its two distinct mechanisms of action: μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI). nih.gov This synergy is crucial to its pharmacological profile, explaining why tapentadol is only two to three times less potent than morphine in various animal pain models, despite having a 50-fold lower binding affinity for the MOR. accurateclinic.com The interaction is not merely additive but supra-additive, meaning the combined effect is significantly greater than the sum of the individual effects. nih.gov

Studies in rat models of pain, such as the low-intensity tail-flick and spinal nerve ligation models, have provided quantitative evidence for this synergy. By using specific antagonists—the opioid antagonist naloxone (B1662785) and the α₂-adrenoceptor antagonist yohimbine—researchers could pharmacologically separate the contributions of the MOR and NRI activities. nih.gov Dose-response curves for tapentadol were generated alone and in the presence of these antagonists. The results showed that blocking either mechanism shifted the dose-effect curve to the right, confirming that both pathways contribute to analgesia. nih.gov

Further isobolographic analysis of these data revealed a pronounced synergistic interaction between the two mechanisms. nih.gov This means that the NRI component significantly potentiates the analgesic effect produced by the MOR agonism. This synergistic relationship allows tapentadol to achieve potent analgesia with a lower level of MOR activation compared to traditional opioids. dovepress.com This concept, termed "μ-load," suggests that for an equianalgesic effect, tapentadol occupies fewer μ-opioid receptors than a classic opioid agonist, which is a direct result of the synergistic contribution from its NRI component. dovepress.comspringermedizin.de This dual-mechanism synergy is a key feature that distinguishes tapentadol from conventional opioid analgesics. nih.gov

Central Nervous System (CNS) Mechanisms of Action in Preclinical Models (e.g., Descending Pain Modulatory Pathways)

The analgesic effects of tapentadol are mediated through its actions within the central nervous system, significantly involving the descending pain modulatory pathways. dovepress.com These pathways, originating in the brainstem and projecting down to the spinal cord, are crucial for endogenous pain control. Tapentadol engages these pathways through both of its pharmacological actions. dovepress.com

The MOR agonist component of tapentadol acts on μ-opioid receptors located at various sites in the brain and spinal cord. Activation of these receptors inhibits the ascending transmission of pain signals. nih.gov Concurrently, the NRI component of tapentadol enhances the activity of the descending inhibitory pathways. dovepress.com By blocking the reuptake of norepinephrine (NE) in the spinal cord, tapentadol increases the concentration of NE in the synaptic cleft. dovepress.com This elevated NE level subsequently activates α₂-adrenoceptors on spinal nociceptive neurons, which produces a strong inhibitory effect on pain signaling. dovepress.com

Preclinical studies have confirmed the importance of the noradrenergic component in tapentadol's mechanism. For instance, in a rat model of neuropathic pain (spinal nerve ligation), the analgesic effect of tapentadol was substantially reduced by the α₂-adrenoceptor antagonist yohimbine. accurateclinic.com Conversely, the opioid antagonist naloxone only moderately weakened its effect in this model, highlighting the predominant role of the NRI mechanism in certain chronic pain states. accurateclinic.com This dual action on both ascending and descending pathways provides a comprehensive mechanism for attenuating both nociceptive and neuropathic pain signals within the CNS. nih.gov

Comparative Preclinical Potency and Efficacy of Tapentadol Stereoisomers

Tapentadol possesses two chiral centers, resulting in four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). nih.gov The pharmacologically active and clinically used form is the single enantiomer, (-)-(1R,2R)-tapentadol. fda.gov Preclinical characterization has focused almost exclusively on this isomer, which contains both the MOR agonist and NRI activities within the single molecule. researchgate.net

In vitro binding assays have quantified the affinity of (1R, 2R)-tapentadol for its primary targets. In studies using rat brain tissue, it demonstrated a binding affinity (Kᵢ) for the MOR of 0.096 µM. nih.gov Its affinity for the human recombinant MOR is similar, with a reported Kᵢ value of 0.16 µM. accurateclinic.comnih.gov For its second mechanism, (1R, 2R)-tapentadol inhibits norepinephrine reuptake in rat synaptosomes with a Kᵢ value of 0.48 µM. nih.gov Functional assays confirm its agonistic activity at the MOR, with an efficacy of 88% relative to morphine in a [³⁵S]GTPγS binding assay. accurateclinic.com

The in vivo potency of (1R, 2R)-tapentadol has been established across a wide array of preclinical pain models. In rats, it produces analgesic effects with ED₅₀ values (the dose required to produce a 50% maximal effect) ranging from 8.2 to 13 mg/kg following intraperitoneal administration in models of acute and chronic pain, including hot plate, tail-flick, and spinal nerve ligation tests. accurateclinic.com

While the synthesis and crystallographic structures of all four stereoisomers have been described, detailed comparative preclinical data on the potency and efficacy of the (1S, 2S), (1R, 2S), and (1S, 2R) isomers are not widely available in the scientific literature. nih.govsemanticscholar.org The (1S, 2S)-enantiomer has been synthesized and described as a potential optical impurity, but its pharmacological profile is not extensively characterized in published studies. mtak.hu Therefore, the current understanding of tapentadol's pharmacology is based on the potent dual-mechanism profile of the (1R, 2R)-enantiomer.

Interactive Data Table: Preclinical Binding Affinities of (1R, 2R)-Tapentadol

| Target | Test System | Binding Affinity (Kᵢ, µM) | Reference |

|---|---|---|---|

| μ-Opioid Receptor (MOR) | Rat Brain Membranes | 0.096 | nih.gov |

| μ-Opioid Receptor (MOR) | Human Recombinant | 0.16 | accurateclinic.comnih.gov |

| Norepinephrine Transporter (NET) | Rat Synaptosomes | 0.48 | nih.gov |

| δ-Opioid Receptor (DOR) | Rat Brain Membranes | 0.97 | nih.gov |

| κ-Opioid Receptor (KOR) | Rat Brain Membranes | 0.91 | nih.gov |

Vi. Preclinical Metabolic Fate of Tapentadol Enantiomers

Primary Metabolic Pathways in Preclinical Models

In various preclinical species, tapentadol (B1681240) is predominantly eliminated through phase II conjugation reactions, which account for the vast majority of its metabolic clearance. These pathways transform the parent drug into more water-soluble compounds, facilitating their excretion.

The principal metabolic route for tapentadol is direct glucuronidation of the phenolic hydroxyl group, leading to the formation of tapentadol-O-glucuronide. portico.org This process is primarily catalyzed by several Uridine 5ʹ-diphospho-glucuronosyltransferase (UGT) isoforms. In vitro studies using human liver microsomes and recombinant UGT enzymes have identified UGT1A9, UGT2B7, and UGT1A6 as the main contributors to this pathway. portico.org Glucuronidation is a high-capacity metabolic system, which suggests that clinically significant interactions with other drugs metabolized via this pathway are unlikely. researchgate.net This extensive glucuronidation is a key factor in the rapid clearance of tapentadol and the formation of its major, inactive metabolite. portico.org

Table 1: Key UGT Isoforms in Tapentadol Glucuronidation

| UGT Isoform | Role in Tapentadol Metabolism |

|---|---|

| UGT1A9 | A primary enzyme responsible for the formation of tapentadol-O-glucuronide. portico.orgresearchgate.net |

| UGT2B7 | Significantly contributes to the glucuronidation of tapentadol. portico.orgresearchgate.net |

| UGT1A6 | Plays a role in the metabolic clearance of tapentadol via glucuronidation. portico.org |

In addition to glucuronidation, sulfate (B86663) conjugation represents another significant phase II metabolic pathway for tapentadol in preclinical models. This process involves the transfer of a sulfonate group to the phenolic hydroxyl moiety of tapentadol, resulting in the formation of tapentadol-O-sulfate. portico.org Like glucuronidation, sulfation increases the water solubility of the compound, aiding in its renal elimination. Preclinical studies have shown that tapentadol-O-sulfate is one of the common metabolites, although it is generally less abundant than the O-glucuronide conjugate. portico.org Importantly, this sulfated metabolite has been demonstrated to be pharmacologically inactive. portico.org

Investigation of Cytochrome P450 (CYP) Enzymes in Tapentadol Metabolism and Potential for Interactions

While phase II metabolism dominates the clearance of tapentadol, a smaller fraction of the drug undergoes phase I metabolism mediated by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies with human liver microsomes have shown that tapentadol does not significantly inhibit or induce major CYP isoforms at clinically relevant concentrations. nih.govresearchgate.net This suggests a low potential for drug-drug interactions with co-administered medications that are substrates, inhibitors, or inducers of these enzymes. nih.gov

Table 2: CYP Isozymes Involved in Tapentadol Metabolism

| CYP Isozyme | Metabolic Reaction | Resulting Metabolite |

|---|---|---|

| CYP2C9 | N-demethylation | N-demethyl tapentadol (M2) |

| CYP2C19 | N-demethylation | N-demethyl tapentadol (M2) |

| CYP2D6 | Hydroxylation | Hydroxy tapentadol |

Vii. Computational and Theoretical Studies on Tapentadol Enantiomers

Molecular Modeling of Enantiomer-Receptor Interactions

Molecular modeling techniques are pivotal in elucidating the specific interactions between the enantiomers of tapentadol (B1681240) and their biological targets, primarily the µ-opioid receptor (MOR). These computational methods allow for the visualization and analysis of the binding modes of the (R,R) and (S,S) enantiomers, providing a molecular basis for their differing affinities and efficacies.

Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when bound to a receptor. In the case of tapentadol, docking studies can be performed to insert the enantiomers into the binding pocket of the MOR. An in-silico study involving the molecular docking of various synthetic opioids, including tapentadol, to the human µ-opioid receptor has been conducted to understand these interactions. nrfhh.com Such studies typically involve preparing the 3D structures of the receptor and the ligands (tapentadol enantiomers) and then using a scoring function to evaluate the binding affinity of different poses.

The process of molecular docking for tapentadol enantiomers would involve the following general steps:

Receptor Preparation: Obtaining the 3D structure of the µ-opioid receptor, often from crystallographic data of the receptor in complex with a known ligand.

Ligand Preparation: Building the 3D structures of the (R,R)-tapentadol and (S,S)-tapentadol enantiomers and optimizing their geometries.

Docking Simulation: Using software to place the enantiomers into the active site of the receptor in various possible conformations.

Scoring and Analysis: Evaluating the different binding poses based on a scoring function that estimates the binding free energy. The poses with the lowest energy are considered the most likely.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the enantiomer-receptor interactions. nih.govnih.govstanford.edu MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand-receptor complex and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. For other opioids, MD simulations have been instrumental in understanding the dynamics of ligand binding and receptor activation. nih.govnih.gov These simulations can reveal subtle conformational changes in the receptor upon binding of different enantiomers, which can help explain their distinct pharmacological activities.

Quantum Chemical Calculations for Stereochemical Analysis and Conformational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and energetic properties of molecules with high accuracy. These calculations are crucial for the stereochemical analysis and conformational studies of tapentadol enantiomers.

The absolute configurations of the four stereoisomers of tapentadol hydrochloride have been determined by X-ray crystallography to be (R,R), (S,S), (S,R), and (R,S). nih.govsemanticscholar.orgresearchgate.net This experimental data provides a critical foundation for computational studies.

Quantum chemical calculations have been performed on tapentadol hydrochloride to determine its optimized geometry and other properties. researchgate.net One study utilized the B3LYP method with 6-311++G(d,p), 6-31G(d,p), and cc-pVDZ basis sets to carry out these calculations. researchgate.net Such calculations can be extended to the individual enantiomers to explore their conformational landscapes. A comprehensive conformational analysis involves systematically rotating the rotatable bonds of the molecule to identify all possible low-energy conformations. mdpi.com For each stable conformer, quantum chemical calculations can provide accurate geometric parameters, relative energies, and other electronic properties.

The results of these calculations can help to understand the preferred three-dimensional structures of the tapentadol enantiomers in different environments. This information is vital for rationalizing their interactions with chiral selectors in analytical methods and, more importantly, for understanding how their shapes complement the binding sites of their biological targets.

Table 1: Calculated Properties of Tapentadol Hydrochloride

| Property | Value | Method/Basis Set |

| Optimized Geometry | Bond lengths and angles determined | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energy Gap | Calculated | B3LYP/6-311++G(d,p) |

| Ionization Potential | Calculated | B3LYP/6-311++G(d,p) |

| Electron Affinity | Calculated | B3LYP/6-311++G(d,p) |

This table is a representation of the types of data that can be generated from quantum chemical calculations based on existing literature. researchgate.net

Computational Approaches in Catalyst and Ligand Design for Enantioselective Synthesis

The synthesis of a single, desired enantiomer of a chiral drug is a significant challenge in pharmaceutical manufacturing. Computational methods play an increasingly important role in the design of catalysts and ligands for enantioselective synthesis, including the synthesis of tapentadol. researchgate.net

Computational approaches can be used to model the transition states of catalytic reactions, providing insights into the origins of enantioselectivity. By understanding the energetic differences between the transition states leading to the different enantiomers, chemists can design catalysts that favor the formation of the desired product.

For instance, in the stereodivergent synthesis of a derivative, Me-tapentadol, Density Functional Theory (DFT) calculations were employed to gain insight into the molecular origin of stereoselectivity. acs.org These calculations helped to understand how the combination of a chiral Lewis acid and an iridium catalyst could selectively produce all four stereoisomers of the product. acs.org The computational analysis showed that the coordination of the catalyst with the substrate plays a crucial role in determining the stereochemical outcome. acs.org

The general workflow for computational catalyst and ligand design in the context of tapentadol's enantioselective synthesis could involve:

Mechanism Elucidation: Using quantum chemical calculations to map out the reaction pathway and identify the key stereodetermining transition states.

Transition State Modeling: Building detailed 3D models of the transition states for the formation of both the (R,R) and (S,S) enantiomers.

Energy Calculations: Calculating the energies of these transition states to predict the enantiomeric excess (ee) of the reaction.

In Silico Ligand Modification: Systematically modifying the structure of the catalyst's ligand in the computational model and evaluating the impact on the transition state energies to identify ligand architectures that could enhance enantioselectivity.

These computational predictions can then be used to prioritize which catalysts and ligands to synthesize and test in the laboratory, thereby accelerating the development of efficient enantioselective synthetic routes to tapentadol. eeagrants.org

Structure-Activity Relationship (SAR) Studies of Tapentadol Stereoisomers via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For chiral drugs like tapentadol, the three-dimensional arrangement of atoms is a critical determinant of their pharmacological effects. Computational methods provide a powerful platform for conducting SAR studies on tapentadol stereoisomers.

The pharmacological activity of tapentadol is primarily mediated by its interaction with the µ-opioid receptor. nih.govnih.gov A key aspect of SAR for tapentadol is understanding how the stereochemistry at its two chiral centers affects this interaction. Biological evaluation of the stereoisomers of a derivative, Me-tapentadol, revealed a significant difference in their µ-opioid receptor agonistic activity. acs.org For example, (2R,3R)-Me-tapentadol showed a significant improvement in µOR agonism compared to the commercially available (2R,3R)-tapentadol, while the (2S,3S)-Me-tapentadol exhibited excellent µOR agonism activity. acs.org This highlights the profound impact of stereochemistry on biological activity.

Table 2: µ-Opioid Receptor Agonistic Activity of Me-tapentadol Stereoisomers

| Stereoisomer | EC50 (nM) |

| (2R,3R)-Me-tapentadol | 701.1 |

| (2S,3S)-Me-tapentadol | 112.4 |

| (2R,3R)-tapentadol | 3116.0 |

Data adapted from a study on Me-tapentadol, a derivative of tapentadol. acs.org

Computational SAR studies can be performed using techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly well-suited for studying stereoisomers. While specific 3D-QSAR studies on tapentadol enantiomers are not widely reported in the provided search results, the methodology has been successfully applied to other opioid receptor ligands. nih.govnih.gov

A hypothetical 3D-QSAR study on tapentadol enantiomers would involve:

Data Set Preparation: Compiling a set of tapentadol stereoisomers and their experimentally determined biological activities (e.g., binding affinities or functional potencies at the µ-opioid receptor).

Molecular Alignment: Aligning the 3D structures of the stereoisomers based on a common scaffold.

Calculation of Molecular Fields: Calculating steric and electrostatic fields around the aligned molecules.

Model Generation: Using statistical methods to generate a mathematical model that correlates the variations in the molecular fields with the differences in biological activity.

Model Validation: Validating the predictive power of the model using internal and external test sets.

The resulting 3D-QSAR models can be visualized as contour maps, which highlight the regions in space where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. These insights can guide the design of new tapentadol analogs with improved pharmacological profiles.

Viii. Future Directions in Tapentadol Enantiomer Research

Advancements in Enantioselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure tapentadol (B1681240) is a key area for future development. While practical and enantioselective synthetic methods have been established, starting from materials like (E)-3-(3-(benzyloxy)phenyl)acrylic acid and utilizing techniques such as Evans' chiral auxiliary based conjugate addition, there is still room for improvement. researchgate.netresearchgate.net Future research will likely focus on creating more efficient, scalable, and sustainable synthetic routes.

Key areas for advancement include:

Novel Catalysts: The exploration of new catalysts, such as Ni(dme)Cl2 for carbometallation reactions or more stereoselective catalysts for asymmetric hydrogenation, could lead to more efficient and cost-effective syntheses. eeagrants.org

Streamlined Processes: Developing synthetic strategies that require fewer steps and avoid chromatographic purification, as demonstrated in some existing seven-step syntheses, will be a priority for large-scale production. researchgate.netresearchgate.net

Improved Chiral Resolution: Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, remains a critical technique. wikipedia.org Current methods for tapentadol intermediates involve chiral auxiliaries like derivatives of tartaric acid. google.com Future advancements may lie in the discovery of novel, more efficient chiral resolving agents and the optimization of crystallization processes to improve yields and purity. wikipedia.org The "Resolution-Racemization-Recycle" strategy is an example of an efficient approach that could be further refined. wikipedia.org

Further Elucidation of Nuanced Stereochemical Contributions to Pharmacological Profiles

Tapentadol's therapeutic effect stems from a dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine (B1679862) (NE) reuptake inhibition. nih.govwikipedia.orgnih.gov The clinically used (+)-(1R,2R)-tapentadol enantiomer exhibits both of these activities within a single molecule. scispace.comquora.com However, the precise pharmacological roles of the other stereoisomers are less understood. Living systems are chiral, and thus different enantiomers of a drug can exhibit distinct pharmacologic behaviors. nih.gov

Future research should focus on:

Stereospecific Receptor Interactions: Detailed investigations into how each tapentadol enantiomer interacts with the μ-opioid receptor and the norepinephrine transporter are needed. While it is known that MOR exhibits stereoselective recognition of ligands, the specific binding kinetics and thermodynamics for each tapentadol isomer require further study. nih.govosti.gov Studies have shown that tapentadol has a lower binding affinity for the MOR compared to morphine, yet demonstrates comparable analgesic potency, suggesting a synergistic interaction between its two mechanisms of action. scispace.comaccurateclinic.comnih.gov

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to map the stereochemical requirements for both MOR agonism and NE reuptake inhibition. This will clarify the contribution of each chiral center to the distinct pharmacological activities.

Functional Selectivity: Research into the functional selectivity (or biased agonism) of each enantiomer at the MOR could reveal differences in the downstream signaling pathways they activate (e.g., G protein vs. β-arrestin pathways). frontiersin.org This could have significant implications, as these pathways are associated with different physiological effects.

Development of Novel Analytical Techniques for Enhanced Chiral Purity Assessment

Ensuring the enantiomeric purity of (R,R)-tapentadol is critical for its therapeutic application. Consequently, the development of precise and sensitive analytical methods for chiral separation and purity assessment is paramount. nih.gov Current methods have proven effective, but future advancements will aim for higher throughput, greater sensitivity, and improved efficiency.

Existing and future analytical approaches are summarized below:

| Technique | Chiral Selector/Stationary Phase | Key Findings & Future Directions |

| High-Performance Liquid Chromatography (HPLC) | Cellulose-based chiral stationary phases (e.g., Chiralpak AD-H). researchgate.netnih.govdocumentsdelivered.com | Achieves excellent enantioseparation with high resolution (>2.5). researchgate.netnih.gov Future research will focus on developing novel stationary phases for even faster analysis times (<20 minutes) and higher sensitivity, making it suitable for routine quality control. nih.govnih.govimpactfactor.orgijcrt.org |

| Capillary Electrophoresis (CE) | Cyclodextrin-modified selectors (e.g., sulfated alpha-cyclodextrin). researchgate.netmtak.hu | Provides excellent resolution (Rs values up to 16.2) and can detect the (S,S)-tapentadol impurity at levels as low as 0.1%. researchgate.netmtak.hu Future work may explore new cyclodextrin (B1172386) derivatives and dual-selector systems to further enhance separation efficiency and apply Quality by Design (QbD) concepts for robust method development. researchgate.netmtak.huresearchgate.net |

| Supercritical Fluid Chromatography (SFC) | N/A | SFC is an emerging environmentally friendly chromatography practice. ijcrt.org Future development could focus on applying this "green" technique to the chiral analysis of tapentadol, potentially offering faster separations with reduced solvent consumption. |

The integration of advanced detection methods and automation will further streamline the quality control process, ensuring the highest level of chiral purity in the final active pharmaceutical ingredient. ijcrt.org

Expanding Preclinical Studies on Enantiomer-Specific Biological Effects and Mechanisms

However, much of this research has focused on the clinically used (R,R)-enantiomer. A significant future direction is the expansion of preclinical research to systematically evaluate the specific biological effects of all tapentadol stereoisomers.

Future preclinical research should include:

In Vitro Characterization: Head-to-head comparisons of all enantiomers in a range of in vitro assays, including receptor binding studies for μ, delta, and kappa opioid receptors, and functional assays to measure agonist activity and potency at these receptors. researchgate.net

In Vivo Pharmacological Profiling: Direct comparison of the analgesic effects of each enantiomer in various pain models. This would help to definitively attribute specific analgesic properties to each isomer and better understand the observed synergy.

Mechanism of Action Studies: Utilizing specific antagonists, such as the MOR antagonist naloxone (B1662785) and the α2-adrenoceptor antagonist yohimbine, to dissect the contribution of the opioid and noradrenergic systems to the effects of each individual enantiomer. accurateclinic.comnih.gov

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer. Differences in metabolism, potentially due to stereoselective recognition by enzymes like CYP2C9, CYP2C19, and CYP2D6, could significantly impact their individual pharmacokinetic profiles. nih.govdrugbank.comethernet.edu.et

By systematically exploring the unique properties of each tapentadol stereoisomer, researchers can gain a more complete understanding of this dual-action analgesic and potentially uncover new therapeutic applications. researchgate.net

Q & A

Q. What distinguishes Tapentadol’s enantiomeric configuration from other opioids like Tramadol, and how does this influence its pharmacological profile?

Tapentadol exists as a single active enantiomer (specifically the (−)-(R,R) configuration), unlike Tramadol, which is a racemic mixture of (±)-enantiomers. This structural distinction eliminates metabolic dependency on CYP2D6 enzymes (required for Tramadol’s activation) and ensures direct MOR agonism and norepinephrine reuptake inhibition (NRI) without requiring metabolic conversion . The absence of inactive enantiomers reduces inter-individual variability in efficacy and simplifies pharmacokinetic (PK) modeling .

Q. How does Tapentadol’s dual mechanism of action (MOR + NRI) impact experimental design in preclinical studies?

Researchers must isolate the contributions of MOR agonism and NRI using selective receptor antagonists (e.g., naloxone for MOR, yohimbine for α2-adrenergic receptors) in animal models. Dose-response curves should compare Tapentadol to pure MOR agonists (e.g., morphine) and NRIs (e.g., desipramine) to quantify synergistic effects. PK/PD modeling is critical to account for Tapentadol’s lower MOR affinity (EC50 = 0.67 μM vs. morphine’s 0.022 μM) and higher plasma concentrations required for equianalgesia .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in Tapentadol’s efficacy data for neuropathic pain?

Conflicting clinical trial outcomes (e.g., superiority to placebo in diabetic neuropathy but inferiority to Tramadol ) may stem from study design biases, such as "enriched enrollment" excluding opioid non-responders . To address this, researchers should:

- Conduct head-to-head trials with active comparators (e.g., gabapentinoids) using adaptive designs.

- Stratify patients by pain phenotype (e.g., nociceptive vs. neuropathic components) and genetic polymorphisms (e.g., COMT variants affecting norepinephrine metabolism) .

- Use quantitative sensory testing (QST) to objectively measure analgesic effects on hyperalgesia/allodynia .

Q. How can in vitro and in vivo models disentangle Tapentadol’s opioid vs. noradrenergic contributions to adverse effects?

- In vitro : Use GTPγS binding assays with MOR-transfected cells to measure intrinsic activity, supplemented with norepinephrine transporter (NET) inhibition assays .

- In vivo : Employ knockout rodent models (e.g., MOR<sup>-/-</sup> or NET<sup>-/-</sup>) to isolate mechanistic contributions. For example, MOR<sup>-/-</sup> mice would reveal Tapentadol’s NRI-mediated analgesia, while NET<sup>-/-</sup> models highlight MOR effects .

- Clinical : Analyze adverse event (AE) data stratified by plasma concentrations; gastrointestinal AEs correlate more with MOR activity, while cardiovascular effects link to NRI .

Q. What PK/PD challenges arise when extrapolating Tapentadol dosing from adults to pediatric populations?

Pediatric studies require population PK modeling to account for age-related differences in glucuronidation (Tapentadol’s primary metabolic pathway). A 2022 study confirmed linear PK in children aged 2–7 years, with steady-state exposures matching adult data for immediate-release formulations . However, prolonged-release formulations need bioequivalence trials to validate dosing regimens, as gastric motility and enzyme maturation vary developmentally .

Data Contradiction Analysis

Q. Why do preclinical models overestimate Tapentadol’s serotonergic risk compared to clinical observations?

Although Tapentadol’s chemical structure suggests minimal serotonergic activity, pharmacovigilance data associate it with serotonin syndrome (SS) cases, albeit less frequently than Tramadol . Preclinical overestimation may arise from:

- Assay limitations : In vitro serotonin transporter (SERT) binding assays lack clinical relevance due to Tapentadol’s low SERT affinity (<10% of Tramadol’s) .

- Clinical confounders : Most SS cases involve concomitant serotonergic drugs (e.g., SSRIs), excluded from controlled trials . Researchers should use real-world data (RWD) with propensity score matching to adjust for polypharmacy .

Methodological Recommendations

- For enantiomer-specific studies : Employ chiral chromatography to quantify Tapentadol’s stereoisomers in biological matrices, ensuring no racemization occurs in vivo .

- For abuse liability research : Use conditioned place preference (CPP) and self-administration models in rodents, comparing Tapentadol to reference opioids. Retrospective analyses of abuse surveillance systems (e.g., RADARS) indicate lower Tapentadol abuse rates than other opioids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.